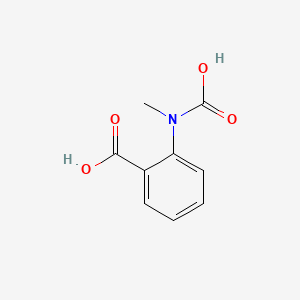
Methylisatoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylisatoic acid, also known as N-Methylisatoic anhydride, is a chemical compound with the molecular formula C9H7NO3. It is a derivative of isatoic anhydride and is widely used in various chemical and biological applications. The compound is known for its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures and functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylisatoic acid can be synthesized through the reaction of isatoic anhydride with methylamine. The reaction typically involves heating isatoic anhydride with an excess of methylamine in a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methylisatoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Acylation: Common reagents include this compound itself and RNA substrates.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Methylisatoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of methylisatoic acid involves the selective acylation of the 2’-hydroxyl groups of RNA. The compound reacts with the hydroxyl groups to form stable acylated products, which can be analyzed to determine the secondary structures of RNA molecules. This selective acylation is facilitated by the unique chemical structure of this compound, which allows it to specifically target the 2’-hydroxyl groups .
Comparación Con Compuestos Similares
Similar Compounds
Isatoic anhydride: The parent compound of methylisatoic acid, used in similar acylation reactions.
N-Methylisatoic anhydride: Another derivative with similar acylation properties.
Uniqueness
This compound is unique in its ability to selectively acylate the 2’-hydroxyl groups of RNA, making it a valuable tool in the study of RNA structures. Its specificity and efficiency in acylation reactions set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C9H9NO4 |
|---|---|
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
2-[carboxy(methyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-10(9(13)14)7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,11,12)(H,13,14) |
Clave InChI |
ZFOXUSLPVYCCRX-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


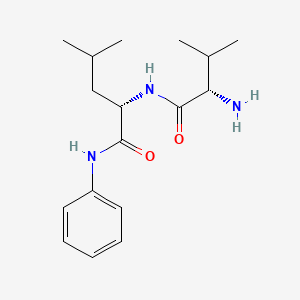
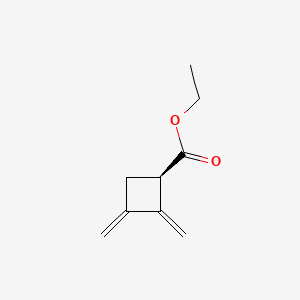

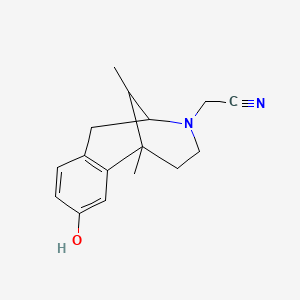
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
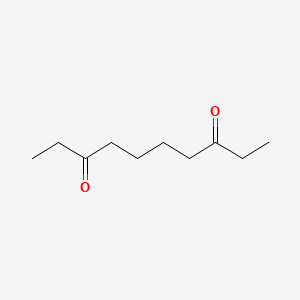
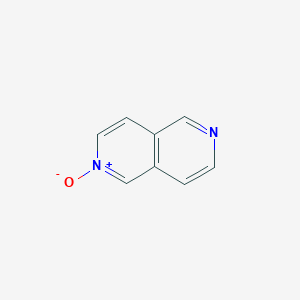
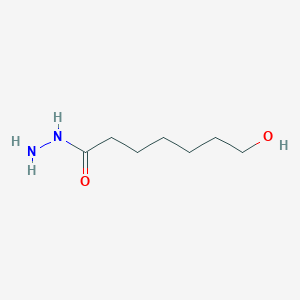
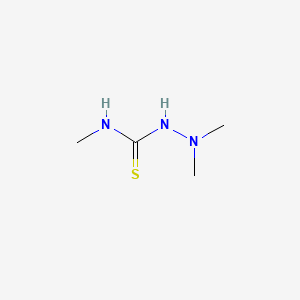
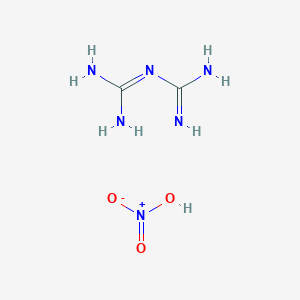
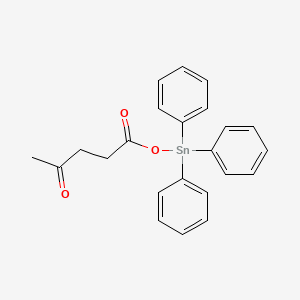
![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
![(NE)-N-[(4-propan-2-ylcyclohexa-1,3-dien-1-yl)methylidene]hydroxylamine](/img/structure/B13817408.png)
